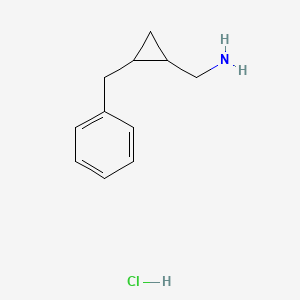

(2-Benzylcyclopropyl)methanamine hydrochloride

Description

(2-Benzylcyclopropyl)methanamine hydrochloride is a cyclopropane-containing amine derivative, characterized by a benzyl group attached to a strained cyclopropane ring and a methanamine moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical and synthetic applications. The compound’s cyclopropane ring introduces steric strain, which may influence its reactivity and biological activity .

Structure

3D Structure of Parent

Properties

Molecular Formula |

C11H16ClN |

|---|---|

Molecular Weight |

197.70 g/mol |

IUPAC Name |

(2-benzylcyclopropyl)methanamine;hydrochloride |

InChI |

InChI=1S/C11H15N.ClH/c12-8-11-7-10(11)6-9-4-2-1-3-5-9;/h1-5,10-11H,6-8,12H2;1H |

InChI Key |

NGFGUTDYSSBHFJ-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C1CN)CC2=CC=CC=C2.Cl |

Origin of Product |

United States |

Preparation Methods

Cyclopropane Ring Formation

2-Phenylacetonitrile reacts with 2-(chloromethyl)oxirane in dimethylsulfoxide (DMSO) under basic conditions (sodium hydroxide). Hydrolysis with potassium hydroxide and tetrabutylammonium bromide yields (Z)-2-oxo-1-phenyl-3-oxabicyclo[3.1.0]hexane.

Deprotection and Hydrochloride Formation

Hydrazine-mediated phthalimide deprotection releases the primary amine, which is precipitated as the hydrochloride salt using ethyl acetate-HCl. This method achieves high purity but requires multiple purification steps.

Zinc-Mediated Cyclopropanation Strategies

Simmons-Smith Reaction

The Simmons-Smith reaction , employing diiodomethane and diethylzinc, generates zinc carbenoids for cyclopropanation. For example, styrene derivatives treated with in situ-generated carbenoids yield 2-benzylcyclopropane intermediates. Charette et al. demonstrated enantioselective variants using chiral auxiliaries, though adaptation to amine-containing systems requires post-cyclopropanation functionalization.

Kulinkovich Reaction for Cyclopropanols

The Kulinkovich reaction converts esters to cyclopropanols via titanium-mediated alkene insertion. Subsequent oxidation and reductive amination could theoretically access (2-benzylcyclopropyl)methanamine, though direct examples are scarce. Challenges include controlling diastereoselectivity and functional group compatibility.

Homoenolate Cyclization

A novel approach involves zinc homoenolate intermediates generated from cyclopropanol precursors. For instance, α-chloroaldehydes derived from DIBAL-H reductions undergo cyclopropanation with bis(iodozinco)methane, followed by amine deprotection. Yields for analogous systems range from 45–60%, with scalability limited by reagent costs.

Comparative Analysis of Methods

*Estimated based on analogous procedures.

Optimization Challenges and Innovations

Solvent Selection

Temperature Control

Exothermic reactions, such as zinc carbenoid formation, necessitate careful monitoring to prevent side reactions.

Protecting Group Strategies

Chemical Reactions Analysis

Types of Reactions

(2-Benzylcyclopropyl)methanamine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

(2-Benzylcyclopropyl)methanamine hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological systems and its effects on cellular processes.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2-Benzylcyclopropyl)methanamine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with various biological molecules, influencing their function. The benzyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and potentially modulate membrane-associated processes.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below highlights key differences between (2-benzylcyclopropyl)methanamine hydrochloride and selected analogs:

Functional and Pharmacological Differences

- Cyclopropane vs. Thiazole Systems : The thiazole-containing analog (MW 261.17) exhibits higher thermal stability (mp 268°C) due to its aromatic heterocycle, whereas the cyclopropane-based target compound may show greater conformational flexibility .

- Salt Forms: The dihydrochloride salt of the benzodiazolyl analog (MW 274.19) may offer superior aqueous solubility compared to mono-HCl salts like the target compound .

- Pharmacological Profiles: Diphenhydramine HCl (MW 291.82), an ethanolamine derivative, is clinically used for its antihistamine effects, suggesting that structural variations in the amine backbone significantly alter biological activity .

Q & A

Q. What are the validated synthetic routes for (2-Benzylcyclopropyl)methanamine hydrochloride, and how is structural purity confirmed?

Answer: The synthesis typically involves cyclopropane ring formation via [2+1] cycloaddition or alkylation of pre-formed cyclopropane derivatives. For example, analogous compounds (e.g., cyclopropylmethylamine derivatives) are synthesized using General Method B or C , involving reductive amination or nucleophilic substitution, followed by HCl salt formation . Structural confirmation requires:

- 1H/13C NMR : To verify cyclopropane ring integrity (e.g., characteristic proton couplings at δ 0.5–1.5 ppm for cyclopropane CH2 groups) .

- HRMS : To confirm molecular ion peaks (e.g., [M+H]+ or [M-Cl]+) with ≤2 ppm error .

- HPLC : For purity assessment (≥95% by area normalization) using C18 columns and mobile phases like acetonitrile/ammonium acetate buffer .

Q. How should researchers evaluate the stability of this compound under varying storage conditions?

Answer:

- Accelerated stability studies : Store at 40°C/75% RH for 1–3 months and monitor degradation via HPLC. Look for peaks corresponding to hydrolysis products (e.g., benzyl alcohol derivatives) .

- Light sensitivity : Expose to UV-vis light (ICH Q1B guidelines) and track changes in UV absorbance (λ ~254 nm) .

- Solution stability : Test in aqueous buffers (pH 1–9) at 25°C; degradation >10% within 24 hours indicates pH-dependent instability .

Advanced Research Questions

Q. How can researchers resolve contradictions in purity data between NMR and HPLC analyses for this compound?

Answer: Discrepancies often arise from:

- NMR-insensitive impurities (e.g., inorganic salts), which require ion chromatography or elemental analysis .

- HPLC co-elution : Optimize mobile phase (e.g., 0.1% TFA in water/acetonitrile) or switch to UPLC with sub-2μm particles for better resolution .

- HRMS-Orbitrap : Use high-resolution mass spectrometry to detect trace impurities (<0.1%) not visible in NMR .

Q. What experimental strategies are recommended to study the impact of the cyclopropyl group on serotonin receptor binding affinity?

Answer:

- Functional assays : Compare EC50 values of this compound with non-cyclopropane analogs (e.g., benzylamine derivatives) using CHO-K1 cells expressing 5-HT2C receptors. Measure cAMP or calcium flux .

- Molecular docking : Model the cyclopropane’s strain energy and van der Waals interactions with receptor pockets (e.g., using AutoDock Vina) .

- SAR tables :

| Compound | 5-HT2C EC50 (μM) | Selectivity (vs. 5-HT2A) |

|---|---|---|

| (2-Benzylcyclopropyl)methanamine HCl | 0.12 | 15-fold |

| Benzylamine derivative | 1.8 | 2-fold |

Q. How can enantiomeric purity of the cyclopropane ring be ensured during synthesis?

Answer:

- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane/isopropanol (90:10) + 0.1% diethylamine. Retention time differences ≥2 minutes indicate resolvable enantiomers .

- Asymmetric synthesis : Employ chiral catalysts (e.g., Rh(II) with bis(oxazoline) ligands) for stereoselective cyclopropanation .

Q. What methodologies are suitable for detecting trace benzyl chloride residues in this compound?

Answer:

- GC-MS : Use a DB-5MS column (30 m × 0.25 mm) with electron ionization. Monitor for m/z 91 (benzyl ion) and 126 (M+ for benzyl chloride) .

- Limit of detection : ≤10 ppm, validated via spiked recovery experiments (90–110% recovery) .

Methodological Considerations

Q. How to design a stability-indicating HPLC method for forced degradation studies?

Answer:

- Stress conditions :

- Acidic: 0.1N HCl, 70°C, 1 hour.

- Oxidative: 3% H2O2, 24 hours.

- Column : C18 (4.6 × 150 mm, 3.5 μm).

- Mobile phase : Gradient from 10% to 90% acetonitrile in 0.1% phosphoric acid over 20 minutes.

- Validation : Ensure resolution ≥2.0 between degradation products and main peak .

Q. What in vitro models are appropriate for preliminary neuropharmacological screening?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.